molecular formula C23H20ClN3O4S B12010797 4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide CAS No. 765313-13-1

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide

Cat. No.: B12010797
CAS No.: 765313-13-1
M. Wt: 469.9 g/mol
InChI Key: NIICLSTUJJTCRR-PCLIKHOPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide typically involves the following steps:

    Formation of the sulfonylamino intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonylamino intermediate.

    Condensation reaction: The sulfonylamino intermediate is then reacted with 3-prop-2-enoxybenzaldehyde under basic conditions to form the final product through a condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form hydrogen bonds with biological molecules, while the chlorophenyl and prop-2-enoxyphenyl groups can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the prop-2-enoxy group, in particular, may enhance its ability to interact with certain biological targets compared to similar compounds.

Properties

CAS No.

765313-13-1

Molecular Formula

C23H20ClN3O4S

Molecular Weight

469.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C23H20ClN3O4S/c1-2-14-31-21-5-3-4-17(15-21)16-25-26-23(28)18-6-10-20(11-7-18)27-32(29,30)22-12-8-19(24)9-13-22/h2-13,15-16,27H,1,14H2,(H,26,28)/b25-16+

InChI Key

NIICLSTUJJTCRR-PCLIKHOPSA-N

Isomeric SMILES

C=CCOC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C=CCOC1=CC=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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